molecular formula C12H11NO2 B5413327 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline CAS No. 73863-58-8

7-methoxy-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B5413327
CAS No.: 73863-58-8
M. Wt: 201.22 g/mol
InChI Key: CJRXDGACBICTPN-UHFFFAOYSA-N
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Description

Overview of Furoquinoline Alkaloids and Synthetic Analogues in Medicinal Chemistry Research

Furoquinoline alkaloids are a class of natural products predominantly found in plants of the Rutaceae family. Their characteristic structure consists of a furan (B31954) ring fused to a quinoline (B57606) moiety. These compounds, along with their synthetic derivatives, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Research has demonstrated that furoquinoline alkaloids and their analogues possess a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antiplatelet properties. nih.govbiointerfaceresearch.com The versatility of the furoquinoline scaffold allows for structural modifications that can modulate its biological effects, making it a valuable template for drug discovery.

Historical Context and Significance of the Furo[2,3-b]quinoline (B11916999) Scaffold in Chemical Biology

The furo[2,3-b]quinoline scaffold is a key structural motif that has been the subject of extensive investigation in chemical biology. Historically, the isolation and characterization of natural furoquinoline alkaloids paved the way for synthetic explorations. The development of synthetic routes to the furo[2,3-b]quinoline core has enabled the creation of a vast library of analogues, allowing for systematic structure-activity relationship (SAR) studies. These studies are crucial for identifying the structural features responsible for the observed biological activities and for designing new compounds with enhanced potency and selectivity. The investigation of this scaffold has contributed to a deeper understanding of how small molecules interact with biological targets.

Rationale for Comprehensive Investigation of 7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline

The specific compound, this compound, represents a synthetic variation of the natural furoquinoline alkaloids. The rationale for its investigation lies in the established biological significance of the furo[2,3-b]quinoline core and the known influence of methoxy (B1213986) and dihydrofuran moieties on the pharmacological properties of related heterocyclic systems. The presence of a methoxy group at the 7-position of the quinoline ring can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities or improved pharmacokinetic profiles. Furthermore, the saturation of the furan ring to a dihydrofuran ring introduces conformational flexibility, which can impact binding to biological targets. A comprehensive investigation of this specific analogue is therefore warranted to explore its unique chemical space and potential as a lead compound in drug discovery programs.

Scope and Academic Relevance of Furo[2,3-b]quinoline Research

The academic relevance of research into furo[2,3-b]quinolines is multifaceted. It spans from the development of novel synthetic methodologies to the elucidation of their mechanisms of action at a molecular level. The synthesis of derivatives with varied substitution patterns provides a platform for exploring fundamental principles of medicinal chemistry, such as the impact of electronic effects and lipophilicity on biological activity. Moreover, the study of their interactions with biological targets, including enzymes and nucleic acids, contributes to the broader understanding of disease pathways and the identification of new therapeutic strategies. The continued exploration of the furo[2,3-b]quinoline scaffold, including specific derivatives like the 7-methoxy-2,3-dihydro variant, remains a pertinent and promising area of academic inquiry.

Detailed Research Findings

While specific research data for this compound is not extensively available in the public domain, the biological activities of related furo[2,3-b]quinoline derivatives have been reported. These findings provide a valuable framework for predicting the potential therapeutic applications of this compound class.

Table 1: Reported Biological Activities of Furo[2,3-b]quinoline Derivatives

Compound/Derivative ClassBiological ActivityResearch Focus
11-alkoxylated and 11-aminated benzofuro[2,3-b]quinolinesAntituberculosisActive against Mycobacterium tuberculosis with low cytotoxicity. researchgate.net
Dihydrofuro[3,2-b]piperidine derivativesα-Glucosidase InhibitionPotential for diabetes treatment. nih.gov
Various quinoline alkaloidsAntimalarial, Antitumor, Antibacterial, Antifungal, Anti-inflammatoryBroad-spectrum bioactivities. nih.gov
Pyrazolo[4,3-f]quinoline derivativesTopoisomerase I/IIα InhibitionPotential anticancer agents. mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineAntitumorCytotoxic against colorectal cancer cells. mdpi.com
7-(aryl)-2,3-dihydro- researchgate.netnih.govdioxino[2,3-g]quinoline derivativesHsp90 InhibitionPotential anticancer agents. researchgate.net

The data presented in Table 1 underscores the therapeutic potential of the broader furoquinoline class. For instance, the significant antituberculosis activity of 11-methoxybenzofuro[2,3-b]quinoline suggests that methoxy-substituted furoquinolines could be a promising area for antimicrobial drug development. researchgate.net Similarly, the potent α-glucosidase inhibitory activity of dihydrofuro[3,2-b]piperidine derivatives highlights the potential of the dihydrofuran motif in modulating enzyme activity. nih.gov The diverse activities of various quinoline alkaloids further reinforce the importance of this heterocyclic system in medicinal chemistry. nih.gov

Properties

IUPAC Name

7-methoxy-2,3-dihydrofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-14-10-3-2-8-6-9-4-5-15-12(9)13-11(8)7-10/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRXDGACBICTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=C(CCO3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272886
Record name 2,3-Dihydro-7-methoxyfuro[2,3-b]quinoline
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73863-58-8
Record name 2,3-Dihydro-7-methoxyfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73863-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-methoxyfuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Modification and Structure Activity Relationship Sar Studies of Furo 2,3 B Quinoline Compounds

Design Principles for Furo[2,3-b]quinoline (B11916999) Analogues

The design of novel furo[2,3-b]quinoline analogues is often guided by the objective of enhancing their therapeutic potential while minimizing toxicity. A primary strategy involves modifying the core structure to optimize interactions with biological targets. For instance, many furo[2,3-b]quinoline derivatives have been developed as potential anticancer agents, with design principles focusing on their ability to act as topoisomerase II inhibitors. nih.govnih.gov

Key design considerations include:

Introduction of various substituents: Researchers strategically introduce different chemical groups at various positions on the furo[2,3-b]quinoline skeleton to modulate the electronic and steric properties of the molecule. This can influence the compound's binding affinity to target enzymes or receptors. nih.govnih.gov

Isosteric replacement: In some cases, parts of the molecule are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

Development of hybrid molecules: This involves combining the furo[2,3-b]quinoline core with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel activities.

Impact of Substitutions on the Quinoline (B57606) Ring System of Furo[2,3-b]quinolines

The quinoline ring system is a frequent target for structural modifications in the development of new furo[2,3-b]quinoline derivatives. The nature and position of substituents on this part of the molecule can have a profound impact on the compound's biological activity.

Positional Effects of Alkoxy Groups (e.g., 7-methoxy)

The presence and position of alkoxy groups, such as a methoxy (B1213986) group, on the quinoline ring can significantly influence the pharmacological properties of furo[2,3-b]quinolines. While specific studies focusing solely on 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline are limited in the public domain, broader research on related structures provides valuable insights. For example, in a series of 4-anilino-quinazoline derivatives, which share structural similarities with the quinoline system, compounds with a 6,7-dimethoxy substitution pattern demonstrated enhanced inhibitory effects against certain biological targets compared to analogues with other substitution patterns. nih.gov This suggests that the presence of methoxy groups in this region of the molecule can be advantageous for certain biological activities.

In another study concerning quinoline derivatives, a compound featuring a methoxy group at the C-6 position was noted for its ability to inhibit cell migration and invasion, highlighting the contribution of this substituent to antimetastatic properties. nih.gov The electronic effects of the methoxy group, being an electron-donating group, can alter the electron density of the quinoline ring, which in turn can affect how the molecule interacts with its biological targets.

Influence of Halogenation and Amine Derivatization

The introduction of halogens and amine derivatives to the quinoline ring of furo[2,3-b]quinolines is a common strategy to enhance their biological profiles.

Halogenation: The addition of halogen atoms like chlorine, fluorine, or bromine can modulate the lipophilicity and electronic properties of the molecule, which can lead to improved cell permeability and target engagement. For instance, the presence of a chlorine atom in certain quinoline-based anticancer agents has been shown to be important for their activity. ekb.eg

Amine Derivatization: The incorporation of amine-containing side chains is another key modification. These groups can introduce basic centers that can form hydrogen bonds or ionic interactions with biological targets, such as the active sites of enzymes or receptors. This strategy has been successfully employed to develop furo[2,3-b]quinoline derivatives with a range of biological activities, including potential treatments for neurodegenerative diseases. nih.gov

Peripheral Modifications and Side Chain Integration

The integration of various side chains at different positions of the furo[2,3-b]quinoline core is a crucial aspect of SAR studies. These modifications can impact the molecule's solubility, metabolic stability, and target selectivity. For example, the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the 6-position of the furo[2,3-b]quinoline scaffold has been shown to significantly improve the cytotoxic activities of these compounds against several human cancer cell lines. nih.govnih.gov

The following table summarizes the effects of different side chains on the cytotoxic activity of some furo[2,3-b]quinoline derivatives.

Compound IDModification at 6-positionEffect on CytotoxicityReference
8a, 8e Benzyl etherImproved nih.govnih.gov
10a, 10b, 10c BenzenesulfonateImproved nih.govnih.gov
- BenzoateNo significant enhancement nih.govnih.gov

Structural Analysis of the Furan (B31954) Ring in Dihydrofuro[2,3-b]quinolines

The furan ring, and particularly its dihydro form in 2,3-dihydrofuro[2,3-b]quinolines, plays a critical role in defining the three-dimensional shape and, consequently, the biological activity of these molecules. The saturation of the furan ring introduces a non-planar, puckered conformation, which can influence how the molecule fits into the binding pocket of a biological target.

An important development in this area is the asymmetric synthesis of 2,3-dihydrofuro[2,3-b]quinolines. nih.gov This process allows for the selective creation of specific stereoisomers (enantiomers), which is crucial because different enantiomers of a chiral drug can have vastly different pharmacological activities. The ability to synthesize enantiomerically pure compounds enables more precise SAR studies, as the biological activity of each specific stereoisomer can be evaluated independently.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-b]quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.

For quinoline derivatives, QSAR studies have been employed to predict their activity against various targets, including cancer multidrug resistance proteins. nih.gov These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape. By identifying the key structural features that are correlated with high activity, QSAR models can provide valuable guidance for the design of more potent and selective furo[2,3-b]quinoline derivatives.

Mechanistic Investigations of Biological Activities of 7 Methoxy 2,3 Dihydrofuro 2,3 B Quinoline and Its Analogues

Elucidation of Enzyme Inhibition Mechanisms

The furoquinoline scaffold has been identified as a privileged structure in the development of enzyme inhibitors. The electronic properties and three-dimensional shape of these molecules allow for interactions with the active sites of various enzymes, leading to modulation of their catalytic activity.

While direct studies on 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline's effect on cathepsins are not extensively documented, research on related quinoline (B57606) and quinazoline derivatives provides insights into potential mechanisms. Cathepsins are a group of proteases involved in various physiological and pathological processes, making them attractive therapeutic targets nih.goveurekaselect.com.

Studies on 2,4-diphenylquinolines have demonstrated inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption scielo.br. The proposed mechanism involves an uncompetitive mode of inhibition, where the inhibitor binds to the enzyme-substrate complex scielo.br. Molecular docking studies suggest that the quinoline core and its substituents can form favorable interactions within the enzyme's active site scielo.br. For instance, a study on (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline, a quinazoline derivative, revealed potent inhibition of Cathepsins B, H, and L with Ki values in the nanomolar and sub-nanomolar range nih.gov. The inhibition was found to be reversible nih.gov. It is plausible that dihydrofuro[2,3-b]quinoline analogues could adopt a similar binding mode, with the furo-ring and methoxy (B1213986) group influencing the binding affinity and selectivity for different cathepsin isoforms.

Table 1: Inhibitory Activity of a Quinazoline Analogue against Cathepsins

CompoundCathepsin B (Ki)Cathepsin H (Ki)Cathepsin L (Ki)
(E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline10⁻¹⁰ M10⁻¹⁰ M10⁻⁹ M

Data sourced from a study on quinazoline derivatives as cathepsin inhibitors nih.gov.

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease researchgate.netsci-hub.secriver.com. Several studies have highlighted the potential of quinoline-based scaffolds as MAO-B inhibitors.

Research on 3,4-dihydro-2(1H)-quinolinone derivatives has shown them to be highly potent and selective MAO-B inhibitors, with some analogues exhibiting IC50 values in the nanomolar range researchgate.netsci-hub.se. A structure-activity relationship analysis revealed that substitution at the C7 position of the quinolinone scaffold, particularly with a benzyloxy group, leads to more potent inhibition compared to substitution at the C6 position researchgate.netsci-hub.se. This suggests that the 7-methoxy group in this compound could play a crucial role in its potential interaction with MAO-B. Kinetic studies of these inhibitors have indicated a competitive mode of inhibition, where the compound competes with the substrate for binding to the active site of the enzyme sci-hub.se. Recent in silico studies on halogenated quinoline derivatives also support the potential of the quinoline moiety to exhibit strong binding affinities for both MAO-A and MAO-B nih.gov.

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival nih.govnih.gov. Dysregulation of this pathway is a hallmark of many cancers, making ERK an attractive target for therapeutic intervention nih.gov. While specific studies on the inhibition of the ERK pathway by this compound are yet to be reported, the broader class of quinoline derivatives has been explored for this activity.

The development of small molecule ERK inhibitors has been an active area of research nih.gov. Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase to prevent the transfer of phosphate to its substrates nih.gov. The planar nature of the quinoline ring system makes it a suitable scaffold for designing such inhibitors. It is conceivable that furo[2,3-b]quinoline (B11916999) derivatives could be designed to fit into the ATP-binding pocket of ERK, with the methoxy group and furan (B31954) ring contributing to the binding affinity and selectivity.

The versatile furoquinoline scaffold has been shown to interact with other enzymes and receptors. For instance, the furoquinoline alkaloid skimmianine (B1681810) has demonstrated strong anti-acetylcholinesterase activity wikipedia.org. Other furoquinoline alkaloids have been found to inhibit platelet aggregation and other enzymes wikipedia.orgtaylorandfrancis.com. Substituted quinolines have also been identified as noncovalent inhibitors of the proteasome, a key player in cellular protein degradation nih.gov. The mechanism of inhibition was found to be of a "mixed-type," affecting both the Vmax and KM of the proteasome's chymotrypsin-like activity nih.gov. These findings suggest that this compound and its analogues could potentially modulate a range of other biological targets, warranting further investigation.

Molecular Mechanisms of Antimicrobial Activity

Furoquinoline alkaloids have long been recognized for their antimicrobial properties nih.govwikipedia.org. The planar, heterocyclic structure allows for intercalation into DNA or interaction with key microbial enzymes, leading to the inhibition of growth or cell death.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antimicrobial agents mdpi.com. The quinoline scaffold is a key component of several antibacterial drugs, including the anti-tuberculosis agent bedaquiline nih.gov.

Recent studies have highlighted the potential of fused thieno- and furo-quinoline compounds as anti-tubercular agents rsc.org. A study on 4-substituted thieno/furo[2,3-c]quinoline compounds reported that derivatives bearing a fused furo[2,3-c] nih.govarkat-usa.orgnaphthyridine skeleton displayed the highest activity. Specifically, 4-(4-methoxyphenyl)furo[2,3-c] nih.govarkat-usa.orgnaphthyridine exhibited a minimum inhibitory concentration (MIC) of 5.6 µmol, which was superior to the first-line anti-tubercular drug ethambutol rsc.org. This suggests that the furo-quinoline core is a promising scaffold for the development of new anti-tuberculosis drugs.

Another study on quinoline-based hydroxyimidazolium hybrids demonstrated significant activity against Mycobacterium tuberculosis H37Rv nih.gov. While the precise mechanism of action for many of these quinoline derivatives is still under investigation, some studies on arylated quinoline carboxylic acids have shown that they can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication mdpi.com. It is plausible that this compound could exert its anti-mycobacterial effect through a similar mechanism, or by targeting other essential mycobacterial enzymes or cellular processes.

Table 2: Anti-tubercular Activity of a Furo-quinoline Analogue

CompoundMIC against M. tuberculosis H37Rv (µmol)
4-(4-methoxyphenyl)furo[2,3-c] nih.govarkat-usa.orgnaphthyridine5.6
Ethambutol (Reference Drug)7.6

Data sourced from a study on fused thieno-/furo-quinoline compounds rsc.org.

Antifungal and Antiviral Mechanisms

While specific mechanistic studies on the antifungal and antiviral properties of this compound are limited, the broader class of furoquinoline and quinoline derivatives has demonstrated notable activity in these areas. The proposed mechanisms are often linked to their structural ability to interact with microbial and viral components.

For instance, furo[2,3-f]quinolin-5-ol derivatives have shown potent antifungal activity, which is hypothesized to be related to their metabolism into 5,8-quinolinedione derivatives within fungal cells. These quinonoid structures are known to possess significant antifungal properties. The antifungal activity of various furo[2,3-f]quinolin-5-ols against pathogenic fungi, including Candida and Aspergillus species, has been documented, with some compounds showing efficacy comparable or superior to the standard drug 5-fluorocytosine.

In the context of antiviral activity, quinoxaline derivatives, which share a similar heterocyclic core, have been investigated for their potential to combat influenza viruses by targeting the NS1 protein, a highly conserved protein encoded by the virus. It is suggested that these small molecules could fit into a cavity in the NS1A protein, thereby blocking viral replication. Although this mechanism has not been directly demonstrated for this compound, it provides a plausible avenue for future investigation into its potential antiviral actions.

Cellular Mechanisms of Antiproliferative and Anticancer Effects

The antiproliferative and anticancer properties of this compound analogues have been a significant area of research, with several studies elucidating their mechanisms of action at the cellular level.

Inhibition of Cancer Cell Line Proliferation (in vitro mechanistic studies only)

Various derivatives of the furo[2,3-b]quinoline scaffold have exhibited potent in vitro antiproliferative activity against a range of human cancer cell lines. For example, novel furo[2,3-b]quinoline derivatives have shown significant cytotoxic effects against HCT-116, MCF-7, U2OS, and A549 cancer cell lines. One particular compound, 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone, demonstrated notable potency against HeLa, SKHep, and CE81T cells, with IC50 values in the low micromolar range. The structure-activity relationship studies suggest that substitutions at various positions of the furo[2,3-b]quinoline ring system can significantly influence the antiproliferative potency.

Table 1: In Vitro Antiproliferative Activity of Selected Furo[2,3-b]quinoline Analogues
CompoundCancer Cell LineIC50 (µM)Reference
1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanoneHeLa3.1
1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanoneSKHep13.0
1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanoneCE81T4.2
Furo[2,3-b]quinoline derivative 10cHCT-1164.32
Furo[2,3-b]quinoline derivative 10cMCF-7Not specified
Furo[2,3-b]quinoline derivative 10cU2OSNot specified
Furo[2,3-b]quinoline derivative 10cA54924.96

Induction of Apoptosis in Cellular Models

A key mechanism underlying the anticancer activity of furo[2,3-b]quinoline derivatives is the induction of apoptosis, or programmed cell death. Studies on 4-anilinofuro[2,3-b]quinoline derivatives have shown that these compounds can cause cancer cell apoptosis through the induction of mitotic arrest and a phenomenon known as mitotic catastrophe. Flow cytometry analysis of HeLa cells treated with 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone revealed that the compound induces cell-cycle arrest in the G2/M phase, which is followed by DNA fragmentation and ultimately, cell death.

Furthermore, investigations into novel derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinolone have demonstrated their ability to induce apoptosis in glioblastoma cells, characterized by an increase in caspase-3 activity and the generation of reactive oxygen species (ROS). This suggests that the induction of apoptosis by these quinoline-based compounds may proceed through caspase-dependent pathways.

Modulation of Specific Intracellular Signaling Pathways (e.g., Akt/mTOR, Jak/STAT1)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Furoquinoline-based compounds have been designed as inhibitors of multiple targets within this pathway. Specifically, certain furoquinoline derivatives have demonstrated in vitro inhibitory potency against PI3K/Akt phosphorylation and mTOR. One study identified 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) as a potent second-generation mTOR inhibitor that disrupts the PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells. This compound was found to be a dual mTORC1 and mTORC2 inhibitor, effectively blocking all mTOR kinase-dependent functions.

While direct evidence for the modulation of the Jak/STAT1 pathway by this compound is not yet available, the dysregulation of this pathway is known to be a key event in various hematological malignancies. Given the broad spectrum of activity of quinoline derivatives, the investigation of their effects on the Jak/STAT1 pathway represents a potential area for future research.

Mechanisms of Anti-inflammatory and Antiallergic Activity

The anti-inflammatory and antiallergic properties of furo[2,3-b]quinoline analogues are attributed to their ability to modulate the activity of key inflammatory cells and mediators.

In vitro studies on 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives have demonstrated their potent inhibitory effects on the degranulation of rat peritoneal mast cells. Mast cell degranulation is a critical event in the allergic response, releasing histamine and other inflammatory mediators. Furthermore, these compounds have been shown to inhibit the secretion of lysosomal enzymes and β-glucuronidase from neutrophils, which are important players in the inflammatory process.

Another study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives reported their ability to inhibit the release of β-glucuronidase and lysozyme, as well as the formation of the pro-inflammatory cytokine TNF-α. These findings suggest that the anti-inflammatory actions of these compounds are mediated through the stabilization of inflammatory cells and the suppression of inflammatory enzyme and cytokine release.

Table 2: In Vitro Anti-inflammatory Activity of Selected Furo[2,3-b]quinoline Analogues
CompoundAssayIC50 (µM)Reference
4-Anilinofuro[2,3-b]quinoline derivative 6aInhibition of mast cell degranulation6.5
4-Phenoxyfuro[2,3-b]quinoline derivative 15Inhibition of mast cell degranulation16.4
4-Anilinofuro[2,3-b]quinoline derivative 6aInhibition of neutrophil degranulation11.6
2-(Furan-2-yl)-4-phenoxyquinoline derivative 8Inhibition of β-glucuronidase release5.0
2-(Furan-2-yl)-4-phenoxyquinoline derivative 10Inhibition of lysozyme release4.6
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6)Inhibition of TNF-α formation2.3

Computational and Theoretical Approaches in Furo 2,3 B Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. derpharmachemica.com This method is crucial for elucidating the mechanism of action of furo[2,3-b]quinoline (B11916999) derivatives by modeling their interactions with biological targets at an atomic level.

Binding site analysis involves identifying and characterizing the specific pocket or groove on a target protein where a ligand, such as a furo[2,3-b]quinoline derivative, can bind. Computational tools are used to map the amino acid residues within this active site. derpharmachemica.com For the broader class of quinoline-based compounds, docking studies have revealed common interaction patterns. These interactions often include:

Hydrogen Bonds: The nitrogen atom in the quinoline (B57606) ring system and any oxygen atoms (like the methoxy (B1213986) and furan (B31954) moieties in 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline) can act as hydrogen bond acceptors, forming key connections with amino acid residues like arginine, lysine, or serine in a protein's active site.

Hydrophobic Interactions: The planar aromatic rings of the furoquinoline core frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

An interaction fingerprint is a profile that summarizes these key ligand-receptor contacts. By analyzing the docking poses of a series of furo[2,3-b]quinoline derivatives, researchers can generate a detailed fingerprint that highlights the most critical interactions for achieving high binding affinity and biological activity. researchgate.net

Table 1: Representative Interactions for Furo[2,3-b]quinoline Scaffolds with Protein Targets
Interaction TypePotential Interacting Group on FuroquinolineTypical Interacting Amino Acid ResidueSignificance
Hydrogen Bond AcceptorQuinoline Nitrogen, Methoxy Oxygen, Furan OxygenSer, Thr, Arg, Lys, HisConfers binding specificity and anchors the ligand.
π-π StackingQuinoline and Furan Aromatic RingsPhe, Tyr, Trp, HisStabilizes the ligand within the binding pocket.
Hydrophobic InteractionFused Ring System, Alkyl/Aryl SubstituentsVal, Leu, Ile, Ala, MetContributes to binding affinity by displacing water.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or docking score, which estimates the strength of the ligand-receptor interaction. derpharmachemica.com Lower docking scores typically indicate a more favorable binding energy and, potentially, higher biological potency. These scoring functions calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the energy penalty of desolvation.

Docking simulations generate multiple possible binding modes (orientations and conformations) of the ligand within the active site. The most plausible mode is usually the one with the lowest energy score. For instance, in studies of quinoline derivatives targeting protein kinases, docking can predict whether the compound binds to the ATP-binding site and can identify the specific orientation that maximizes favorable interactions, guiding further chemical modifications to improve potency. nih.gov

Pharmacophore Modeling for Furo[2,3-b]quinoline Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool for virtual screening to discover new, structurally diverse compounds with similar biological activity. rsc.org

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. mdpi.com The model is developed by aligning a set of structurally diverse molecules that are known to be active against the target. nih.gov The process identifies the common chemical features shared by these active compounds.

For the furo[2,3-b]quinoline class, a ligand-based model could be generated from a training set of active derivatives. The resulting pharmacophore might consist of features such as:

One or two hydrogen bond acceptors (e.g., the quinoline nitrogen, methoxy oxygen).

A hydrophobic/aromatic feature representing the fused ring system.

An optional hydrogen bond donor if hydroxyl or amine substituents are present in the active analogues.

This model then serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new hits with the desired activity. nih.govnih.gov

When the 3D structure of the target protein, preferably co-crystallized with a ligand, is available, a structure-based pharmacophore model can be generated. nih.gov This approach directly maps the key interaction points between the ligand and the active site amino acids. biointerfaceresearch.com

For a target protein complexed with a furo[2,3-b]quinoline inhibitor, the model would be built by identifying all crucial interactions within the binding site. For example, a hydrogen bond between the ligand's methoxy group and a specific amino acid would be translated into a hydrogen bond acceptor feature in the model. mdpi.com Structure-based models are generally considered more accurate as they are derived from actual ligand-receptor interaction data. biointerfaceresearch.com

Table 2: Hypothetical Pharmacophore Features for a Furo[2,3-b]quinoline-Based Kinase Inhibitor
Pharmacophoric FeatureChemical MoietyPurpose in Binding
Aromatic Ring (AR)Quinoline Ringπ-π stacking with aromatic residues in the active site.
Hydrogen Bond Acceptor (HBA)Quinoline NitrogenInteraction with hinge region residues of a kinase.
Hydrogen Bond Acceptor (HBA)Methoxy OxygenForms specific hydrogen bonds to deepen the binding pocket.
Hydrophobic Group (HY)Dihydrofuran RingOccupies a hydrophobic pocket, enhancing affinity.

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. researchgate.netarabjchem.org These calculations provide insights that are complementary to docking and pharmacophore studies, helping to explain a molecule's reactivity, stability, and preferred shape.

For a molecule like this compound, DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule is calculated, providing accurate bond lengths and angles. This optimized structure is often used as the starting point for more accurate molecular docking simulations.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution across the molecule. It identifies electron-rich regions (negative potential, e.g., around the nitrogen and oxygen atoms), which are susceptible to electrophilic attack and are likely sites for hydrogen bonding, and electron-poor regions (positive potential), which are prone to nucleophilic attack. arabjchem.org

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying reactive sites.

These theoretical parameters help in understanding the structure-activity relationships of furo[2,3-b]quinoline derivatives and in predicting how modifications to the chemical structure will impact their electronic properties and, consequently, their biological activity. epstem.net

Table 3: Representative Quantum Chemical Parameters Calculated for Quinoline-Type Scaffolds
ParameterDefinitionSignificance for Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and stability. arabjchem.org
Dipole MomentMeasure of the molecule's overall polarityInfluences solubility and ability to cross cell membranes.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics. researchgate.net For furo[2,3-b]quinoline derivatives, DFT calculations are routinely used to determine optimized molecular geometries, frontier molecular orbital (HOMO and LUMO) energies, and electrostatic potential maps. arabjchem.org These parameters are crucial for predicting how the molecule will interact with other chemical species.

Studies on analogous compounds, such as skimmianine (B1681810) (4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline), provide a template for understanding the electronic properties of this compound. jchemlett.com The HOMO and LUMO are key indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. jchemlett.com A smaller energy gap generally implies higher reactivity. jchemlett.com

Reactivity descriptors, derived from the electronic structure, can pinpoint the most probable sites for electrophilic, nucleophilic, and radical attack. Fukui functions, for example, are used to identify local reactivity within a molecule. jchemlett.com For furo[2,3-b]quinoline systems, the heteroatoms (nitrogen and oxygen) and certain carbon atoms on the aromatic rings are often identified as key reactive sites. jchemlett.com In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group would be expected to be primary sites for electrophilic attack.

Table 1: Predicted Electronic Properties of a Representative Dihydrofuro[2,3-b]quinoline (based on data for Skimmianine)

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates good electron-donating ability.
LUMO Energy Relatively lowIndicates good electron-accepting ability.
HOMO-LUMO Gap (Egap) ModerateSuggests a balance of stability and reactivity.
Electron Density High around N and O atomsThese are likely sites for electrophilic attack.
Fukui Functions Indicate specific atomic sitesPredicts susceptibility to nucleophilic and electrophilic attack. jchemlett.com

This table is illustrative and based on findings for structurally similar compounds like skimmianine. jchemlett.com

Conformational Landscape Analysis of Dihydrofuro[2,3-b]quinolines

The "dihydro" prefix in this compound indicates the presence of a non-aromatic, and therefore more flexible, dihydrofuran ring. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target like an enzyme or receptor.

Table 2: Key Conformational Features of Dihydrofuro[2,3-b]quinolines

Conformational AspectDescriptionImplication
Ring Puckering The dihydrofuran ring can adopt various puckered conformations (e.g., envelope, twist).Different puckers can alter the overall shape and substituent orientation.
Substituent Orientation The methoxy group at the 7-position can have different orientations relative to the ring system.Can influence intermolecular interactions and steric hindrance.
Relative Stabilities Computational methods can calculate the energy of different conformers.The most stable conformer is likely the most populated at equilibrium.

Molecular Dynamics Simulations to Investigate Binding Dynamics and Stability

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the behavior of molecules over time. arabjchem.org In the context of this compound, MD simulations can be employed to study its interaction with biological macromolecules, such as proteins or DNA. nih.gov These simulations can reveal the dynamic process of a ligand binding to its target, the stability of the resulting complex, and the key intermolecular interactions that govern the binding affinity.

While specific MD studies on this compound are not prevalent, the methodology has been applied to other quinoline derivatives to understand their mechanism of action. arabjchem.org For instance, MD simulations can be used to investigate how a furo[2,3-b]quinoline derivative docks into the active site of an enzyme. The simulation would track the movements of both the ligand and the protein, providing insights into conformational changes that occur upon binding.

The stability of the ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will exhibit smaller fluctuations in RMSD. Furthermore, the simulation can quantify the various types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding energy. arabjchem.org

Table 3: Applications of Molecular Dynamics Simulations for Furo[2,3-b]quinoline Research

Simulation AspectInformation GainedRelevance to Drug Discovery
Binding Pose Analysis Identifies the preferred orientation of the ligand in the binding site.Guides the design of more potent and selective inhibitors. nih.gov
Complex Stability (RMSD) Assesses the stability of the ligand-protein complex over time.Predicts the duration of the inhibitory effect.
Interaction Energy Calculation Quantifies the strength of the binding interaction.Correlates with the binding affinity (e.g., IC50).
Solvent Effects Models the influence of water molecules on the binding process.Provides a more realistic representation of the biological environment. arabjchem.org

Future Research Directions and Potential Applications of 7 Methoxy 2,3 Dihydrofuro 2,3 B Quinoline in Academic Contexts

Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity

The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, provide a foundation, future research will likely focus on more advanced and sustainable approaches. rsc.org The exploration of novel synthetic methodologies will enable the creation of diverse libraries of derivatives with enhanced structural complexity, which is crucial for structure-activity relationship (SAR) studies.

Future synthetic endeavors may include:

Domino Reactions: Investigating one-pot, multi-step reactions to construct the furo[2,3-b]quinoline (B11916999) core with greater efficiency and atom economy. nih.gov

Catalytic Methods: Employing transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the quinoline and furan (B31954) rings, allowing for fine-tuning of the molecule's properties. nih.gov

Green Chemistry Approaches: Utilizing environmentally friendly solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of synthetic processes. researchgate.net

The synthesis of derivatives with varied substitution patterns will be instrumental in probing the chemical space around the this compound scaffold and identifying compounds with optimized properties.

Discovery of Underexplored Biological Targets and Associated Mechanisms

Furoquinoline alkaloids are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. mdpi.comepfl.ch However, the specific biological targets and mechanisms of action for many of these compounds, including this compound, remain largely unexplored. A critical area of future research will be the identification and validation of its molecular targets.

Potential avenues for target discovery include:

High-Throughput Screening: Screening the compound against large panels of biological targets, such as kinases, proteases, and receptors, to identify potential interactions.

Chemoproteomics: Utilizing chemical probes derived from this compound to identify its binding partners in complex biological systems.

Phenotypic Screening: Observing the effects of the compound on cellular phenotypes to gain insights into the biological pathways it modulates.

Given that related quinoline derivatives have shown activity against targets like topoisomerases and receptor tyrosine kinases, these protein families represent logical starting points for investigation. nih.govresearchgate.net The discovery of novel biological targets will open up new avenues for understanding the compound's mechanism of action and its potential therapeutic applications.

Table 1: Reported Biological Activities of Structurally Related Furoquinoline and Quinoline Derivatives

Compound ClassDerivative ExampleBiological ActivityPotential Target(s)
FuroquinolinesDictamnineAnti-inflammatory, Anti-anaphylactoidMrgX2 receptor
FuroquinolinesSkimmianine (B1681810)5-HT2 Receptor Inhibition5-HT2 receptor
Indolo[2,3-b]quinolines11-substituted 6H-indolo[2,3-b]quinolinesAnticancerDNA intercalation, Topoisomerase II
Benzo[h]quinolinesSubstituted benzo[h]quinolinesAnticancerDNA intercalation

This table illustrates the diverse biological activities of compounds structurally related to this compound, suggesting a range of potential targets for future investigation. mdpi.comresearchgate.netnih.gov

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. nih.govnih.gov For this compound, these approaches can provide valuable insights into its structure, properties, and interactions with biological targets, thereby guiding the rational design of more potent and selective derivatives.

Future computational studies could involve:

Molecular Docking: Predicting the binding mode and affinity of the compound and its analogs to the active sites of known and putative biological targets. researchgate.netnih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: Investigating the electronic properties and conformational preferences of the molecule to better understand its reactivity and interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of novel compounds. nih.gov

These in silico methods can significantly accelerate the research process by prioritizing the synthesis of compounds with a higher probability of desired biological activity, thus saving time and resources. nih.govnih.gov

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. The development of this compound into a chemical probe could provide a powerful tool for dissecting complex cellular processes. To be an effective chemical probe, a compound should exhibit high potency, selectivity, and a well-understood mechanism of action.

The development process would include:

Affinity Tagging: Modifying the core structure with a reactive group or a reporter tag (e.g., biotin, a fluorophore) to enable the identification of its cellular binding partners.

Target Engagement Assays: Developing assays to confirm that the probe interacts with its intended target in a cellular context.

Negative Controls: Synthesizing structurally similar but inactive analogs to ensure that the observed biological effects are due to the specific interaction of the probe with its target.

By developing a well-characterized chemical probe based on the this compound scaffold, researchers can gain a deeper understanding of the biological pathways it modulates and potentially uncover new therapeutic targets.

Integration of Furo[2,3-b]quinoline Research with Emerging Chemical Biology Techniques

The field of chemical biology is rapidly evolving, with new techniques constantly emerging that provide unprecedented insights into biological systems. epfl.ch Integrating research on this compound with these cutting-edge technologies will be crucial for advancing our understanding of its biological potential.

Emerging techniques that could be applied include:

PROTACs and Molecular Glues: Exploring the possibility of designing derivatives that can induce the degradation of specific target proteins, offering a novel therapeutic modality. epfl.ch

DNA-Encoded Libraries: Utilizing vast libraries of DNA-tagged compounds to rapidly identify derivatives of this compound that bind to a protein of interest.

Advanced Imaging Techniques: Employing super-resolution microscopy and other advanced imaging methods to visualize the subcellular localization and dynamic behavior of fluorescently labeled derivatives.

By embracing these innovative approaches, the scientific community can significantly expand the scope of research on this compound and accelerate the translation of basic scientific discoveries into tangible applications. epfl.chku.dk

Q & A

Q. What are the standard synthetic routes for 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline?

The synthesis typically involves bromine-mediated cyclization of 3-vinyl-2-quinolone derivatives. For example, bromine in methanol is added to a suspension of a substituted 3-vinyl-2-quinolone, followed by refluxing with triethylamine to yield dihydrofuroquinoline derivatives. Purification via column chromatography (alumina, benzene) and recrystallization (benzene-petrol) is common. Yields range from 60–78% depending on substituents .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : Proton signals for methoxy groups appear at δ ~3.8–4.0 ppm, while dihydrofuran ring protons resonate between δ 4.5–5.5 ppm .
  • IR spectroscopy : Absorption bands at ~1615–1626 cm⁻¹ confirm aromatic C=C and C=O stretching .
  • X-ray crystallography : The furoquinoline ring system is near-planar, with methoxy substituents deviating ≤0.3 Å from the mean plane .

Q. What are the primary applications of this compound in chemical research?

It serves as a precursor for synthesizing bioactive furoquinoline alkaloids and derivatives with antimicrobial or anticancer properties. Substitutions at positions 4, 6, and 7 modulate biological activity .

Advanced Research Questions

Q. What enantioselective methods are available for synthesizing chiral dihydrofuroquinolines?

A Rh(II)-catalyzed cascade reaction achieves asymmetric synthesis via aziridination and intramolecular ring-opening of 3-alkenylquinolones. Using a chiral C₂-symmetric Rh complex (1 mol%), enantioselectivities up to 95% ee are achieved. The catalyst’s lactam motifs enable substrate coordination via hydrogen bonding .

Q. How do substituents influence the reactivity of the furoquinoline core?

  • Electron-donating groups (e.g., methoxy) : Enhance electrophilic substitution at the quinoline ring.
  • Halogens (e.g., bromine) : Facilit nucleophilic aromatic substitution at position 6 . Computational studies (CNDO method) reveal charge distribution patterns, where the thiophene-like portion resists nucleophilic attack, while the quinoline moiety favors electrophilic reactions .

Q. What contradictions exist in reported biological activities of similar compounds?

  • Antimicrobial activity : 7-Methoxy derivatives show lower activity compared to halogenated analogs (e.g., 6-bromo-substituted compounds exhibit moderate activity) .
  • Anticancer potential : 4-Methyl-substituted derivatives demonstrate higher cytotoxicity than non-methylated analogs, likely due to enhanced membrane permeability .

Methodological Considerations

Q. How can researchers optimize reaction yields in dihydrofuroquinoline synthesis?

  • Temperature control : Reflux in methanol at 60–80°C minimizes side reactions .
  • Catalyst loading : Rh(II) complexes at 1 mol% balance cost and efficiency .
  • Purification : Preparative TLC (benzene-ether, 3:1) effectively separates dihydrofuroquinolines from byproducts .

Q. What analytical challenges arise in characterizing dihydrofuroquinoline derivatives?

  • Isomer separation : Use chiral HPLC (e.g., amylose-based columns) to resolve enantiomers .
  • Crystallization issues : Co-crystallization with solvents (e.g., hexane) improves crystal quality for X-ray studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.